molecular formula C6H14N2S B1457220 ((Tetrahydro-2h-thiopyran-4-yl)methyl)hydrazine CAS No. 1221504-15-9

((Tetrahydro-2h-thiopyran-4-yl)methyl)hydrazine

Cat. No.: B1457220
CAS No.: 1221504-15-9
M. Wt: 146.26 g/mol
InChI Key: WVOVRORQDSWPMU-UHFFFAOYSA-N
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Description

((Tetrahydro-2h-thiopyran-4-yl)methyl)hydrazine is a chemical compound with the molecular formula C6H14N2S It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a [(tetrahydro-2H-thiopyran-4-yl)methyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrazine, [(tetrahydro-2H-thiopyran-4-yl)methyl]- typically involves the reaction of hydrazine with [(tetrahydro-2H-thiopyran-4-yl)methyl] halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can be more efficient than batch processes.

Chemical Reactions Analysis

Types of Reactions

((Tetrahydro-2h-thiopyran-4-yl)methyl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of hydrazine derivatives.

Scientific Research Applications

((Tetrahydro-2h-thiopyran-4-yl)methyl)hydrazine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: This compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving sulfur-containing compounds.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which hydrazine, [(tetrahydro-2H-thiopyran-4-yl)methyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The [(tetrahydro-2H-thiopyran-4-yl)methyl] group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. The hydrazine moiety can also participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine: The parent compound, hydrazine, is a simpler molecule with a wide range of applications, including as a rocket propellant and in the synthesis of pharmaceuticals.

    [(Tetrahydro-2H-thiopyran-4-yl)methyl]amine: This compound is similar in structure but lacks the hydrazine moiety, which can significantly alter its chemical and biological properties.

Uniqueness

((Tetrahydro-2h-thiopyran-4-yl)methyl)hydrazine is unique due to the presence of both the hydrazine and [(tetrahydro-2H-thiopyran-4-yl)methyl] groups

Properties

IUPAC Name

thian-4-ylmethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2S/c7-8-5-6-1-3-9-4-2-6/h6,8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOVRORQDSWPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((Tetrahydro-2h-thiopyran-4-yl)methyl)hydrazine
Reactant of Route 2
((Tetrahydro-2h-thiopyran-4-yl)methyl)hydrazine
Reactant of Route 3
((Tetrahydro-2h-thiopyran-4-yl)methyl)hydrazine
Reactant of Route 4
((Tetrahydro-2h-thiopyran-4-yl)methyl)hydrazine
Reactant of Route 5
((Tetrahydro-2h-thiopyran-4-yl)methyl)hydrazine
Reactant of Route 6
((Tetrahydro-2h-thiopyran-4-yl)methyl)hydrazine

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